N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide
Description
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide is a benzamide derivative characterized by a dimethylamino group at the benzamide nitrogen and a pyrrolidinyl substituent at the para-position of the benzene ring. Benzamides are widely studied for their pharmacological activities, including kinase inhibition, tubulin binding, and epigenetic modulation . The dimethylamino group likely enhances solubility, while the pyrrolidinyl moiety may influence steric and electronic interactions with biological targets .
Properties
CAS No. |
914299-89-1 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(16)11-7-5-10(6-8-11)12-4-3-9-14-12/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
ZVOLIQCGAAJNBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Acylation of trans-1,2-Cycloaliphatic Diamines (Patent US4098904A)
This method employs trans-2-(N,N-dimethylamino)cyclohexylamine as the diamine precursor, reacting it with 4-(2-pyrrolidinyl)benzoyl chloride or its imidazole derivative.
- Diamine Synthesis :
Acylation Reaction :
- Combine trans-2-(N,N-dimethylamino)cyclohexylamine (1.42 g, 0.01 mol) with 4-(2-pyrrolidinyl)benzoyl chloride (1.86 g, 0.01 mol) in tetrahydrofuran (THF).
- Add triethylamine (1.01 g, 0.01 mol) to neutralize HCl.
- Stir for 24 hours at room temperature, followed by solvent evaporation and extraction with chloroform.
Purification :
Reaction Scheme :
$$
\text{trans-2-(N,N-Dimethylamino)cyclohexylamine} + \text{4-(2-pyrrolidinyl)benzoyl chloride} \rightarrow \text{this compound} + \text{HCl}
$$
Stepwise Functionalization (Patent 20130225810)
This route modifies nitrobenzamide intermediates through alkylation and reduction.
- Nitrobenzoate Esterification :
Amidation :
Dimethylamino Introduction :
Optimization and Yield Analysis
Table 1: Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acylation (US4098904A) | trans-2-(N,N-Dimethylamino)cyclohexylamine | THF/Triethylamine | 59 | 98.5 |
| Stepwise (20130225810) | 4-Iodo-3-nitrobenzoic acid | Pd/C, K2CO3 | 53.2 | 97.8 |
Key Findings :
- The acylation method offers higher yield and purity due to fewer intermediate steps.
- Stepwise functionalization requires stringent control over nitro-group reduction to avoid over-alkylation.
Spectroscopic Characterization
Table 2: Analytical Data for this compound
Challenges and Considerations
- Side Reactions : Over-alkylation during dimethylamino introduction can occur if reaction time exceeds 24 hours.
- Purification : Silica gel chromatography (1% MeOH-CHCl3) is critical for removing unreacted diamine.
- Solvent Choice : THF enhances acylation efficiency compared to DMF, which may promote hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can undergo substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N,N-dimethyl-4-(2-pyrrolidinyl)aniline.
Substitution: Formation of substituted benzamides with various functional groups on the benzene ring.
Scientific Research Applications
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Diversity: The target compound’s pyrrolidinyl group contrasts with piperazinyl (), pyridinyl (), or sulfamoyl () moieties in analogs.
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity, whereas dimethylamino and pyrrolidinyl groups (electron-donating) may increase basicity and solubility.
- Bioactivity Trends : Piperazinyl-pyridinyl analogs () are linked to kinase inhibition, while dioxopyrrolidinyl derivatives () may target sulfamoyl-dependent enzymes. The absence of CF₃ or sulfonamide groups in the target compound suggests divergent biological targets.
Physicochemical and Pharmacokinetic Properties
- Solubility: Dimethylamino groups enhance water solubility, as seen in , whereas pyrrolidinyl groups may improve membrane permeability.
- Metabolic Stability : Piperazinyl groups () are prone to oxidation, but pyrrolidinyl’s saturated structure may resist metabolic degradation, extending half-life.
- Toxicity: HPAPB () demonstrates lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, suggesting benzamide derivatives with optimized substituents (e.g., dimethylamino) may have favorable safety profiles.
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from commercially available benzamide and pyrrolidine derivatives. A common approach includes:
Acylation : Reacting 4-nitrobenzoyl chloride with dimethylamine to form N,N-dimethyl-4-nitrobenzamide.
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine.
Functionalization : Coupling the amine with pyrrolidine via nucleophilic substitution or reductive amination.
Optimization :
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : To verify substituent positions and confirm the absence of unreacted intermediates (e.g., pyrrolidine protons at δ 1.8–2.1 ppm) .
- Mass spectrometry (HRMS) : To validate molecular weight (expected [M+H]⁺ ≈ 275.2 g/mol) .
- Elemental analysis : Confirms stoichiometry (e.g., C: 65.4%, H: 7.7%, N: 15.3%) .
- X-ray crystallography : For absolute configuration determination (if crystalline) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
Density Functional Theory (DFT) : Calculate electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity and binding affinity .
Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs or kinases). The pyrrolidine moiety may engage in hydrogen bonding with active-site residues .
MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .
Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) affect the compound’s physicochemical and pharmacological properties?
Methodological Answer: A systematic SAR study could include:
- Synthesis of analogs : Replace pyrrolidine with piperidine, morpholine, or azetidine .
- Property analysis :
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., rotamer interconversion) .
2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent proximity .
Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify complex multiplet patterns .
Experimental Design and Data Analysis
Q. How to design a stability study for this compound under physiological conditions?
Methodological Answer:
Buffer preparation : Test stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes .
LC-MS/MS monitoring : Quantify degradation products over 24–72 hours.
Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models.
Q. How to analyze conflicting bioactivity data across different cell lines?
Methodological Answer:
Dose-response curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) .
Mechanistic studies :
- Western blotting : Check target protein expression levels across cell lines.
- CRISPR knockout : Validate target specificity by deleting the putative receptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
